(4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate
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Overview
Description
(4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates. These compounds are known for their high reactivity and are often used in organic synthesis as intermediates or reagents. The presence of both fluorine and methoxy groups on the phenyl ring, along with the trifluoromethanesulfonate group, makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of (4-Fluoro-2-methoxyphenol) with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:
(4-Fluoro-2-methoxyphenol)+Trifluoromethanesulfonic anhydride→(4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: The reaction conditions usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: The major products are substituted phenyl compounds where the trifluoromethanesulfonate group is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate is used as a reagent in various organic synthesis reactions. Its high reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine
In biological and medicinal research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate:
2-Methoxyphenyl trifluoromethanesulfonate: Similar to (4-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate but lacks the fluorine atom on the phenyl ring.
Uniqueness
The presence of both a fluorine atom and a methoxy group on the phenyl ring of this compound makes it unique compared to other trifluoromethanesulfonates. This unique structure can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C8H6F4O4S |
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Molecular Weight |
274.19 g/mol |
IUPAC Name |
(4-fluoro-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F4O4S/c1-15-7-4-5(9)2-3-6(7)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
ZFVVSXLKJSTQKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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